molecular formula C4H9FO2 B1399771 2-Fluoro-2-methylpropane-1,3-diol CAS No. 1639042-83-3

2-Fluoro-2-methylpropane-1,3-diol

Cat. No.: B1399771
CAS No.: 1639042-83-3
M. Wt: 108.11 g/mol
InChI Key: BRUWUDHHHYZEBK-UHFFFAOYSA-N
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Description

2-Fluoro-2-methylpropane-1,3-diol is an organic compound with the molecular formula C4H9FO2 and a molecular weight of 108.11 g/mol . This compound is characterized by the presence of a fluorine atom and two hydroxyl groups attached to a propane backbone. It is used in various scientific research applications, particularly in the fields of chemistry and medicine.

Scientific Research Applications

2-Fluoro-2-methylpropane-1,3-diol has several scientific research applications:

Biochemical Analysis

Biochemical Properties

2-Fluoro-2-methylpropane-1,3-diol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with antitumor agents, where this compound is used as a precursor . The compound’s interactions with enzymes and proteins are primarily through hydrogen bonding and van der Waals forces, which facilitate its incorporation into biochemical pathways.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling proteins, leading to alterations in gene expression patterns. Additionally, this compound impacts cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in a cascade of molecular events that ultimately affect cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to changes in its biochemical activity and impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to enhance the efficacy of chemotherapy drugs and reduce their toxicity. At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell . The compound’s involvement in metabolic pathways underscores its potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is crucial for elucidating its overall biochemical effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals and post-translational modifications . The compound’s localization within the cell can influence its activity and function, making it an important factor in its biochemical analysis.

Preparation Methods

2-Fluoro-2-methylpropane-1,3-diol can be synthesized through several routes. One common method involves the reaction of 2-fluoro-2-methylpropane with formaldehyde under acidic conditions, followed by hydrolysis to yield the diol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Fluoro-2-methylpropane-1,3-diol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

2-Fluoro-2-methylpropane-1,3-diol can be compared with other similar compounds, such as:

The presence of the fluorine atom in this compound makes it unique, as it imparts distinct chemical and biological properties that are not observed in its non-fluorinated analogs.

Properties

IUPAC Name

2-fluoro-2-methylpropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9FO2/c1-4(5,2-6)3-7/h6-7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWUDHHHYZEBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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